2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
JNJ 303 is an 11-beta hydroxysteroid dehydrogenase (11β-HSD1) inhibitor.
JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner.
JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner.
Brand Name:
Vulcanchem
CAS No.:
878489-28-2
VCID:
VC0531297
InChI:
InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21?
SMILES:
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
Molecular Formula:
C21H29ClN2O4S
Molecular Weight:
441.0 g/mol
2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
CAS No.: 878489-28-2
Cat. No.: VC0531297
Molecular Formula: C21H29ClN2O4S
Molecular Weight: 441.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | JNJ 303 is an 11-beta hydroxysteroid dehydrogenase (11β-HSD1) inhibitor. JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner. |
|---|---|
| CAS No. | 878489-28-2 |
| Molecular Formula | C21H29ClN2O4S |
| Molecular Weight | 441.0 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? |
| Standard InChI Key | OSGIRCJRKSAODN-DJASPMHUSA-N |
| Isomeric SMILES | CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
| SMILES | CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
| Canonical SMILES | CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator